molecular formula C11H8BrFO B8650866 (5-Bromo-7-fluoronaphthalen-2-yl)methanol

(5-Bromo-7-fluoronaphthalen-2-yl)methanol

Cat. No. B8650866
M. Wt: 255.08 g/mol
InChI Key: YHMIHSXHMXJTDT-UHFFFAOYSA-N
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Description

(5-Bromo-7-fluoronaphthalen-2-yl)methanol is a useful research compound. Its molecular formula is C11H8BrFO and its molecular weight is 255.08 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H8BrFO

Molecular Weight

255.08 g/mol

IUPAC Name

(5-bromo-7-fluoronaphthalen-2-yl)methanol

InChI

InChI=1S/C11H8BrFO/c12-11-5-9(13)4-8-3-7(6-14)1-2-10(8)11/h1-5,14H,6H2

InChI Key

YHMIHSXHMXJTDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1CO)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 M diisobutylaluminium hydride in toluene (11.5 mL) was slowly added to a solution of 30 (1.3 g, 4.6 mmol) in THF (15 mL) at −78° C. After the addition was completed, the mixture was allowed to warm to room temperature and continuously stirred for 18 h. The mixture was poured in to HCl aqueous solution (0.5 N, 50 mL) and extracted in ethyl acetate (2×100 mL). The combined organic layer was dried over anhydrous Na2SO4, filtered, concentrated rotary evaporation, and purified by column chromatography to give (5-bromo-7-fluoronaphthalen-2-yl)methanol (31) (98%). 1H NMR (400 MHz, CDCl3) δ 8.19 (d, J=8.8 Hz, 1H), 7.77 (s, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.53 (d, J=9.0 Hz, 1H), 7.45 (d, J=11.4 Hz, 1H), 4.90 (s, 2H). GC-MS (ES) for C11H8BrFO [M+1]+ 255.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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